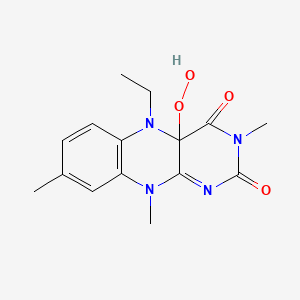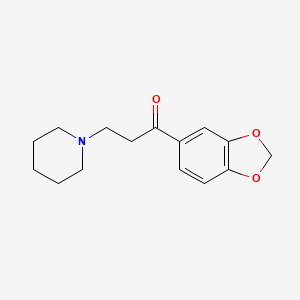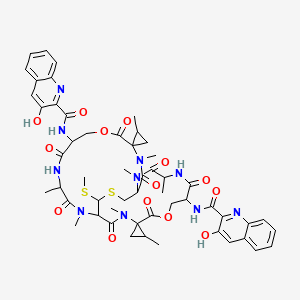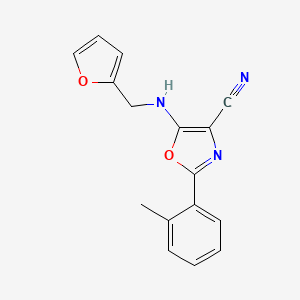
5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Nitric Oxide Release and Biological Evaluation
4-Phenyl-3-furoxancarbonitrile, a compound related to the specified chemical, has been studied for its ability to release nitric oxide under the action of thiol cofactors. This compound demonstrates significant vasodilatory activity and inhibits platelet aggregation, suggesting potential applications in cardiovascular research and therapeutics (Medana et al., 1994).
Synthesis and Antimicrobial Activities
The synthesis and antimicrobial activities of various triazole derivatives, including compounds structurally similar to 5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile, have been explored. These compounds have shown effectiveness against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Research
In the field of anticancer research, derivatives similar to the specified compound have been synthesized and evaluated for their effectiveness against cancer cell lines. These studies have highlighted the potential of such compounds in developing new anticancer drugs, particularly due to their selectivity towards certain cancer types like leukemia, renal, and breast cancer (Kachaeva et al., 2018).
Synthesis and Characterization in Energetic Materials
Derivatives of furazan, which are structurally related to the specified compound, have been synthesized and characterized for their application in energetic materials. These compounds demonstrate significant thermal stability and potential as primary explosives, suggesting their utility in material science and pyrotechnics (Ma et al., 2018).
Corrosion Inhibition Studies
Studies have been conducted on derivatives of 2-aminobenzene-1,3-dicarbonitriles, similar in structure to the specified compound, for their potential as corrosion inhibitors. These compounds have shown promising results in protecting metals against corrosion, highlighting their application in industrial chemistry and materials science (Verma et al., 2015).
Photophysical Studies
Research involving oxazole derivatives, which are structurally similar to 5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile, has been conducted to evaluate their photophysical properties. Such studies are crucial for developing new materials for optoelectronic applications (Zhang et al., 2013).
properties
Product Name |
5-(2-Furanylmethylamino)-2-(2-methylphenyl)-4-oxazolecarbonitrile |
|---|---|
Molecular Formula |
C16H13N3O2 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
5-(furan-2-ylmethylamino)-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c1-11-5-2-3-7-13(11)15-19-14(9-17)16(21-15)18-10-12-6-4-8-20-12/h2-8,18H,10H2,1H3 |
InChI Key |
SMTUPGSVCXEPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)NCC3=CC=CO3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyrimidine](/img/structure/B1208166.png)
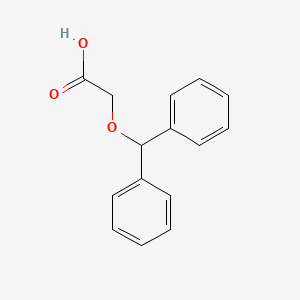
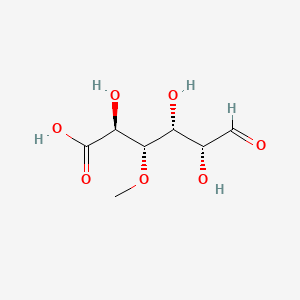
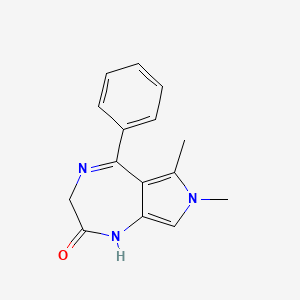
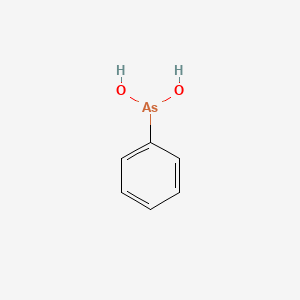
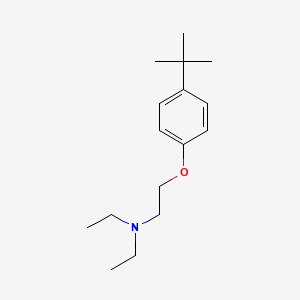
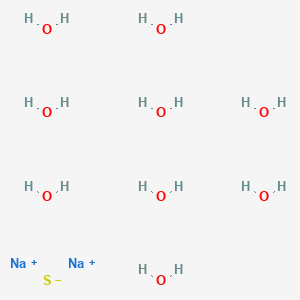
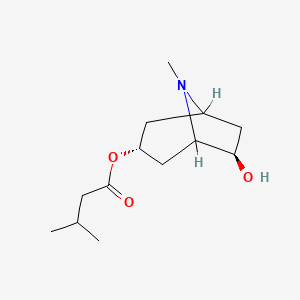
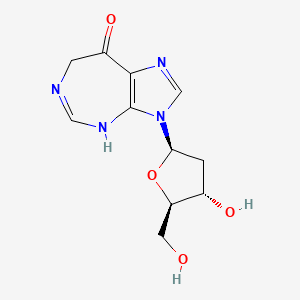
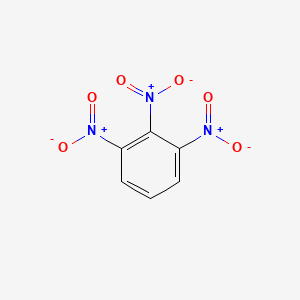
![6,7-dimethoxy-N'-[2-(2-methoxyphenoxy)ethyl]-3,4-dihydro-1H-isoquinoline-2-carboximidamide](/img/structure/B1208185.png)
